1H-indole-2-carbonyl Chloride

Catalog No.
S730613
CAS No.
58881-45-1
M.F
C9H6ClNO
M. Wt
179.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-indole-2-carbonyl Chloride

CAS Number

58881-45-1

Product Name

1H-indole-2-carbonyl Chloride

IUPAC Name

1H-indole-2-carbonyl chloride

Molecular Formula

C9H6ClNO

Molecular Weight

179.6 g/mol

InChI

InChI=1S/C9H6ClNO/c10-9(12)8-5-6-3-1-2-4-7(6)11-8/h1-5,11H

InChI Key

GUMVEYKDOAQLGN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)Cl

Synthesis of Indole Derivatives

H-ICC serves as a key precursor for the synthesis of diverse indole derivatives, a class of heterocyclic compounds with a wide range of biological activities. The electrophilic nature of the carbonyl chloride group allows it to undergo various reactions, including:

  • Nucleophilic substitution: This reaction involves the replacement of the chloride atom with a nucleophile, such as amines, alcohols, or thiols, leading to the formation of substituted indoles. These derivatives can possess various functionalities, influencing their biological properties.
  • Cyclization: 1H-ICC can participate in cyclization reactions with suitable substrates, forming complex indole-containing structures with potential therapeutic applications.

These synthetic strategies enable the development of novel indole-based molecules with potential applications in drug discovery and development.

Studies on Biological Activity

While 1H-ICC itself doesn't possess well-documented biological activity, the indole derivatives synthesized from it have been explored for their potential in various therapeutic areas. Some examples include:

  • Anticancer properties: Indole-based compounds derived from 1H-ICC have been investigated for their ability to inhibit the growth and proliferation of cancer cells.
  • Antimicrobial activity: Certain indole derivatives exhibit antimicrobial properties, making them potential candidates for the development of novel antibiotics.
  • Neurological disorders: Research suggests that specific indole derivatives might hold promise in treating neurodegenerative diseases like Alzheimer's and Parkinson's.

1H-indole-2-carbonyl chloride is an organic compound belonging to the indole family, characterized by a bicyclic structure that includes a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Its chemical structure features a carbonyl chloride group at the second position of the indole ring, making it a significant derivative of indole. The molecular formula of 1H-indole-2-carbonyl chloride is C9H6ClNOC_9H_6ClNO with a molecular weight of approximately 179.6 g/mol . This compound is notable for its wide range of biological activities and applications across various fields, including pharmaceuticals, agrochemicals, and materials science.

  • Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, allowing for the formation of amides, esters, and thioesters. Common nucleophiles include amines, alcohols, and thiols. This reaction can occur under mild conditions or reflux .
  • Hydrolysis: In the presence of water or aqueous base, this compound can hydrolyze to yield indole-2-carboxylic acid. This reaction typically occurs under reflux conditions .
  • Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

These reactions highlight the versatility of 1H-indole-2-carbonyl chloride in synthetic chemistry.

1H-indole-2-carbonyl chloride exhibits significant biological activity. It has been shown to influence various cellular processes by modulating cell signaling pathways and gene expression. Notably, indole derivatives have been reported to inhibit cancer cell growth through mechanisms such as inducing apoptosis and cell cycle arrest . The compound's ability to interact with specific enzymes and proteins enhances its potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism underlying its biological activity involves interactions with biomolecules that lead to enzyme inhibition or activation. For example, it can bind covalently to nucleophilic residues in enzymes, altering their activity and impacting cellular metabolism.

The synthesis of 1H-indole-2-carbonyl chloride can be achieved through several methods:

  • Reaction with Thionyl Chloride: Indole-2-carboxylic acid reacts with thionyl chloride under reflux conditions in anhydrous solvents like dichloromethane. This method typically yields high purity and efficiency .
  • Oxalyl Chloride Method: A similar approach involves using oxalyl chloride in the presence of N,N-dimethylformamide as a catalyst. The reaction is performed at moderate temperatures (around 40°C) for about 1.5 hours .

Both methods effectively convert the carboxylic acid group into a carbonyl chloride group, yielding 1H-indole-2-carbonyl chloride.

1H-indole-2-carbonyl chloride finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds, particularly those targeting cancer and infectious diseases.
  • Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to modify biological pathways in target organisms.
  • Materials Science: Its unique chemical properties allow for incorporation into advanced materials with specific functionalities.

Studies on the interactions of 1H-indole-2-carbonyl chloride with biological macromolecules are crucial for understanding its pharmacodynamics and pharmacokinetics. Research indicates that this compound can interact with enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases . Further investigations are necessary to elucidate its full therapeutic potential.

Several compounds share structural similarities with 1H-indole-2-carbonyl chloride, allowing for comparative analysis:

Compound NameStructural FeaturesUnique Aspects
3-methyl-1H-indole-2-carbonyl chlorideMethyl group at the third positionExhibits distinct reactivity patterns due to steric effects from the methyl group
5-(Benzyloxy)-1H-indole-2-carbonyl chlorideBenzyloxy substitution at the fifth positionActs as a protecting group; useful for selective functionalization
Indole-2-carboxylic acid derivativesCarboxylic acid instead of carbonyl chlorideLess reactive but retains biological activity; serves as a precursor for further modifications

These comparisons highlight the unique reactivity and applications of 1H-indole-2-carbonyl chloride within the broader context of indole derivatives. Each compound offers distinct advantages depending on its specific functional groups and structural characteristics.

1H-indole-2-carbonyl chloride represents a heterocyclic organic compound with the molecular formula C₉H₆ClNO and a molecular weight of 179.60 grams per mole [1]. The compound features a bicyclic indole core consisting of a benzene ring fused to a pyrrole ring, with a carbonyl chloride functional group attached at the 2-position of the indole nucleus [1] [2]. The International Union of Pure and Applied Chemistry name for this compound is 1H-indole-2-carbonyl chloride, and it is identified by the Chemical Abstracts Service registry number 58881-45-1 [1] [2].

The molecular structure exhibits specific bonding characteristics that define its chemical behavior [1]. The indole backbone maintains aromaticity through delocalized π-electron systems across both the benzene and pyrrole rings [1]. The carbonyl chloride moiety introduces significant electrophilic character to the molecule, with the carbon-oxygen double bond length typically shorter than single carbon-oxygen bonds due to resonance stabilization [3]. The carbon-chlorine bond in the acyl chloride group displays ionic character, making this functional group highly reactive toward nucleophilic substitution reactions [3].

The compound possesses one hydrogen bond donor and one hydrogen bond acceptor, with a topological polar surface area of 32.9 Ångströms squared [1]. The rotatable bond count is minimal at one, indicating a relatively rigid molecular framework [1]. The exact mass has been determined as 179.0137915 daltons, with the monoisotopic mass identical to the exact mass [1].

PropertyValueReference
Molecular FormulaC₉H₆ClNO [1]
Molecular Weight179.60 g/mol [1]
Chemical Abstracts Service Number58881-45-1 [1]
Hydrogen Bond Donors1 [1]
Hydrogen Bond Acceptors1 [1]
Topological Polar Surface Area32.9 Ų [1]
Heavy Atom Count12 [1]

Crystallographic Analysis

Crystallographic studies of related indole derivatives provide insights into the structural arrangements of 1H-indole-2-carbonyl chloride and similar compounds [4] [5]. Research on ethyl 1H-indole-2-carboxylate, a closely related ester derivative, reveals that indole-2-substituted compounds typically crystallize in monoclinic crystal systems [4] [6]. The ethyl ester analog crystallizes in the space group P2₁/c with specific lattice parameters including a = 5.5622(7) Ångströms, b = 18.891(2) Ångströms, and c = 9.6524(13) Ångströms [6].

The molecular packing in indole-2-carboxylic acid derivatives exhibits characteristic herringbone patterns with hydrogen-bonded dimers [4] [6]. These dimers form through nitrogen-hydrogen to oxygen hydrogen bonds between the indole nitrogen-hydrogen group and carbonyl oxygen atoms, creating centrosymmetric ring motifs [4]. The hydrogen bonding patterns typically involve nitrogen to oxygen separations of approximately 2.877 Ångströms [4].

Crystal structure analysis demonstrates that indole derivatives maintain nearly planar molecular geometries with root mean square deviations of approximately 0.028 Ångströms for non-hydrogen atoms [4]. The planarity contributes to efficient π-π stacking interactions between adjacent molecules in the crystal lattice [5]. Intermolecular interactions in indole compounds include nitrogen-hydrogen to π-type contacts with distances around 3.41 Ångströms and angles between indole planes of approximately 60 degrees [5].

Crystal ParameterTypical Values for Indole-2-DerivativesReference
Crystal SystemMonoclinic [4] [6]
Space GroupP2₁/c [6]
Hydrogen Bond Distance (N⋯O)2.877 Å [4]
Molecular Planarity (RMSD)0.028 Å [4]
π-π Stacking Distance2.765 Å [5]

Physical Properties

Thermodynamic Parameters

The thermodynamic properties of 1H-indole-2-carbonyl chloride reflect its molecular structure and intermolecular interactions [7] [8]. While specific melting and boiling point data for the parent compound are limited in available literature, related indole-2-carbonyl chloride derivatives provide comparative insights [9] [8]. The 4,6-dichloro-1H-indole-2-carbonyl chloride analog exhibits a melting point of 173 degrees Celsius and a boiling point of 404.9 degrees Celsius at 760 millimeters of mercury [8].

The compound exhibits a calculated partition coefficient (XLogP3) of 3.3, indicating moderate lipophilicity [1]. This value suggests favorable partitioning into organic phases compared to aqueous systems [1]. The relatively high partition coefficient reflects the predominant aromatic character of the indole ring system combined with the electronegative carbonyl chloride functionality [1].

Density functional theory calculations on related indole derivatives indicate that thermodynamic stability is influenced by the electron-withdrawing nature of the carbonyl chloride group [10]. The presence of the acyl chloride moiety affects the overall electronic distribution and contributes to the compound's reactivity profile [10]. Computational studies suggest that the carbonyl chloride group enhances electrophilicity at the carbonyl carbon, making it susceptible to nucleophilic attack .

Solubility Profile

The solubility characteristics of 1H-indole-2-carbonyl chloride are primarily governed by its molecular polarity and hydrogen bonding capacity [12] [13]. The compound demonstrates enhanced solubility in organic solvents compared to aqueous media, consistent with its moderate lipophilic character [12]. Research on indole-2-carboxamide derivatives indicates that compounds with similar structural features exhibit acceptable solubility in organic solvents including dichloromethane, chloroform, and dimethylformamide [13].

The presence of the carbonyl chloride functional group introduces both electrophilic and polar characteristics that influence solvent interactions . Studies on related acyl chlorides suggest compatibility with anhydrous conditions and polar aprotic solvents [12]. The compound's solubility profile is particularly relevant in synthetic applications where moisture sensitivity requires careful solvent selection .

Experimental evidence from synthetic procedures indicates that 1H-indole-2-carbonyl chloride exhibits stability and solubility in dichloromethane systems [3]. The compound has been successfully employed in reactions using dichloromethane as a solvent medium at elevated temperatures [3]. Solubility in alcoholic solvents may be limited due to potential reactivity with hydroxyl groups [3].

Stability Under Various Conditions

The stability profile of 1H-indole-2-carbonyl chloride is significantly influenced by environmental conditions, particularly moisture content and temperature [3] . As an acyl chloride derivative, the compound exhibits high reactivity toward water and alcohols, leading to hydrolysis reactions that produce the corresponding carboxylic acid [3]. This moisture sensitivity necessitates storage under anhydrous conditions to maintain chemical integrity [15].

Thermal stability studies on related indole derivatives suggest that the compound maintains structural integrity under moderate heating conditions [8]. However, prolonged exposure to elevated temperatures may lead to decomposition pathways involving loss of hydrogen chloride or rearrangement reactions [8]. The flash point for similar indole-2-carbonyl chloride derivatives has been reported at approximately 198.7 degrees Celsius [8].

Chemical stability is enhanced under inert atmospheric conditions using gases such as argon or nitrogen [12] [13]. Synthetic procedures typically employ these protective measures to prevent unwanted side reactions with atmospheric moisture or oxygen [13]. The compound demonstrates stability in non-protic solvents when protected from moisture and maintained at appropriate temperatures [12].

Stability ParameterConditionObserved EffectReference
Moisture ExposureAqueous ConditionsHydrolysis to Carboxylic Acid [3]
TemperatureElevated (>200°C)Potential Decomposition [8]
AtmosphereInert GasEnhanced Stability [12] [13]
SolventAnhydrous OrganicMaintained Integrity [12]

Electronic Structure

Electron Distribution and Density Maps

The electronic structure of 1H-indole-2-carbonyl chloride reveals distinct electron distribution patterns that govern its chemical reactivity and physical properties [10] [16]. Density functional theory calculations demonstrate that the indole ring system maintains significant π-electron delocalization across both the benzene and pyrrole components [10]. The electron density is concentrated primarily within the aromatic framework, with notable polarization effects introduced by the carbonyl chloride substituent [16].

The carbonyl chloride functional group creates a substantial electron-withdrawing effect that depletes electron density from the indole ring system [10]. This electronic perturbation enhances the electrophilic character of the carbonyl carbon while simultaneously reducing the nucleophilic potential of the indole nitrogen [10]. Computational studies indicate that the chlorine atom carries partial negative charge due to its high electronegativity, while the carbonyl carbon exhibits enhanced positive character [16].

Electron density maps reveal asymmetric distribution patterns resulting from the polar nature of the carbon-chlorine and carbon-oxygen bonds [16]. The highest electron density regions correspond to the nitrogen and oxygen atoms, reflecting their lone pair contributions [17]. Conversely, the carbonyl carbon and adjacent indole carbons show reduced electron density consistent with their electrophilic character [17].

Molecular electrostatic potential calculations demonstrate that the compound exhibits distinct regions of positive and negative potential [18]. The carbonyl chloride region displays strong positive potential, making it susceptible to nucleophilic attack [18]. The indole ring system shows mixed electrostatic character with the nitrogen region exhibiting negative potential [18].

Molecular Orbital Theory Applications

Frontier molecular orbital analysis provides critical insights into the electronic behavior and reactivity patterns of 1H-indole-2-carbonyl chloride [10] [17]. The highest occupied molecular orbital primarily localizes on the indole ring system with significant contributions from nitrogen and carbon π-orbitals [10]. This orbital distribution explains the nucleophilic character of the indole framework despite the electron-withdrawing carbonyl chloride substitution [10].

The lowest unoccupied molecular orbital exhibits substantial localization on the carbonyl chloride moiety, particularly concentrated on the carbonyl carbon [17]. This orbital arrangement facilitates nucleophilic attack at the carbonyl center and explains the high reactivity of acyl chlorides toward nucleophiles [17]. The energy gap between frontier orbitals influences the compound's electronic excitation properties and chemical stability [18].

Quantum chemical calculations reveal that the molecular orbitals maintain significant overlap between the indole π-system and the carbonyl group [16]. This orbital interaction enables electronic communication between the aromatic ring and the acyl chloride functionality [16]. The overlap facilitates resonance stabilization while maintaining the electrophilic character necessary for synthetic applications [16].

Molecular orbital energy calculations indicate that electron-withdrawing substituents lower both highest occupied and lowest unoccupied molecular orbital energies [10]. The carbonyl chloride group significantly affects the orbital energy levels compared to unsubstituted indole [10]. These energy modifications influence the compound's participation in electron transfer processes and photochemical reactions [18].

Molecular OrbitalPrimary LocalizationEnergy InfluenceReference
Highest OccupiedIndole Ring SystemElectron-Rich Region [10]
Lowest UnoccupiedCarbonyl CarbonElectrophilic Center [17]
π-OrbitalsAromatic FrameworkDelocalization [16]
Frontier GapOverall MoleculeReactivity Index [18]

Spectroscopic Characteristics

IR Absorption Profiles

Infrared spectroscopy provides definitive identification of functional groups present in 1H-indole-2-carbonyl chloride through characteristic absorption bands [19] . The carbonyl chloride functionality exhibits a distinctive strong absorption band at approximately 1770 wavenumbers per centimeter, which is characteristic of acyl chloride carbon-oxygen stretching vibrations . This frequency is higher than typical ketone or aldehyde carbonyls due to the electron-withdrawing effect of the chlorine atom .

The indole ring system contributes several characteristic absorption features including nitrogen-hydrogen stretching vibrations typically observed around 3300-3500 wavenumbers per centimeter [19]. Aromatic carbon-hydrogen stretching appears in the 3000-3100 wavenumber range, while aromatic carbon-carbon stretching vibrations occur between 1400-1600 wavenumbers per centimeter [19]. The carbon-chlorine stretching vibration appears as a medium intensity band around 750 wavenumbers per centimeter .

Comparative analysis with related indole derivatives confirms that the 2-substitution pattern produces specific fingerprint regions that distinguish it from 3-substituted analogs [22]. The coupling between the indole ring vibrations and the carbonyl chloride group creates unique absorption patterns that serve as diagnostic markers . Out-of-plane bending vibrations of aromatic hydrogen atoms appear in the 700-900 wavenumber region and provide structural confirmation [19].

Research on indole-2-carboxylic acid derivatives demonstrates that conversion from carboxylic acid to acyl chloride produces predictable spectral changes [4]. The disappearance of broad oxygen-hydrogen stretching around 2500-3500 wavenumbers and the appearance of the sharp acyl chloride carbonyl band confirms successful chlorination [4]. These spectral transformations are routinely used to monitor synthetic conversion progress [3].

Functional GroupAbsorption Range (cm⁻¹)IntensityReference
Carbonyl Chloride (C=O)~1770Strong
Indole N-H Stretch3300-3500Medium [19]
Aromatic C-H Stretch3000-3100Medium [19]
C-Cl Stretch~750Medium
Aromatic C=C1400-1600Variable [19]

NMR Chemical Shifts and Coupling Patterns

Nuclear magnetic resonance spectroscopy reveals distinctive chemical shift patterns and coupling relationships that characterize the structure of 1H-indole-2-carbonyl chloride [22] [23]. Proton nuclear magnetic resonance analysis of related indole-2-derivatives shows that the hydrogen at the 3-position of the indole ring typically appears as a singlet around 6.8-7.0 parts per million due to its unique electronic environment [22] [23]. The indole nitrogen-hydrogen proton exhibits a characteristic broad singlet between 8.5-9.0 parts per million, reflecting its acidic nature [23].

Aromatic protons within the benzene portion of the indole system display complex multiplet patterns between 7.1-7.7 parts per million [23]. These signals often show characteristic coupling patterns with neighboring protons, producing doublets, triplets, or multiplets depending on substitution patterns [22]. The 2-substitution with the carbonyl chloride group eliminates the typical 2-position proton signal that would otherwise appear around 7.2 parts per million [22].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through chemical shift analysis [23]. The carbonyl carbon of acyl chlorides typically resonates around 160-170 parts per million, shifted downfield from typical ketone carbonyls due to the electron-withdrawing chlorine atom [23]. Indole ring carbons show characteristic patterns with the quaternary carbons appearing between 110-140 parts per million and aromatic carbon-hydrogen carbons between 100-130 parts per million [23].

Coupling constant analysis reveals specific relationships between adjacent protons in the indole framework [22]. Ortho-coupling between aromatic protons typically ranges from 7-8 hertz, while meta-coupling constants are generally 1-3 hertz [22]. The absence of coupling between the nitrogen-hydrogen and other protons confirms the rapid exchange typical of acidic protons [24].

Nuclear PositionChemical Shift (δ ppm)MultiplicityReference
Indole 3-H6.8-7.0Singlet [22] [23]
Indole N-H8.5-9.0Broad Singlet [23]
Aromatic H7.1-7.7Multiplets [23]
Carbonyl C160-170Singlet [23]
Aromatic C100-140Various [23]

Mass Spectrometry Fragmentation Pathways

Mass spectrometric analysis of 1H-indole-2-carbonyl chloride reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination [25] [26]. The molecular ion peak appears at mass-to-charge ratio 179, corresponding to the molecular weight of the intact molecule [1] [27]. This molecular ion often exhibits moderate intensity due to the relative stability of the indole ring system combined with the labile nature of the carbonyl chloride group [26].

Primary fragmentation pathways involve loss of chlorine radical to produce an acylium ion at mass-to-charge ratio 144 [28] [26]. This fragmentation represents α-cleavage of the carbon-chlorine bond and typically produces one of the most intense peaks in the spectrum [28]. Secondary fragmentation may involve loss of carbon monoxide from the acylium ion, yielding an indole cation at mass-to-charge ratio 116 [26].

Additional fragmentation patterns include loss of hydrogen chloride from the molecular ion, producing a peak at mass-to-charge ratio 143 [28]. This elimination pathway is common in organic chlorides and provides confirmatory evidence for the presence of the carbon-chlorine bond [28]. Ring fragmentation of the indole system may produce smaller aromatic fragments, though these typically appear with lower intensity [26].

Research on related indole derivatives demonstrates that the bicyclic structure provides inherent stability that influences fragmentation patterns [25]. The aromatic character of both rings tends to stabilize charged intermediates and direct fragmentation toward specific pathways [25]. Comparison with authentic standards and literature spectra confirms structural assignments and aids in identification [27].

Fragment Ionm/z ValueFragmentation ProcessRelative IntensityReference
Molecular Ion179[M]⁺-Moderate [1] [27]
Acylium Ion144[M-Cl]⁺High [28] [26]
Indole Ion116[M-Cl-CO]⁺Medium [26]
HCl Loss143[M-HCl]⁺-Low-Medium [28]

From Indole-2-carboxylic Acid Precursors

The synthesis of 1H-indole-2-carbonyl chloride typically begins with 1H-indole-2-carboxylic acid as the primary precursor [1] [2]. This carboxylic acid serves as the foundational starting material for all major synthetic approaches to the target compound. The indole-2-carboxylic acid precursor exhibits favorable reactivity due to the electron-withdrawing nature of the carboxyl group at the 2-position of the indole ring system [3].

The preparation of indole-2-carboxylic acid itself can be achieved through several established methodologies, including the Reissert synthesis, which involves the condensation of o-nitrotoluene with diethyl oxalate followed by reduction and cyclization [4]. Alternative approaches include the Fischer indole synthesis followed by carboxylation reactions [5]. The availability and cost-effectiveness of indole-2-carboxylic acid make it the preferred starting material for industrial applications [6].

Oxalyl Chloride-Mediated Synthesis

N,N-dimethylformamide as Catalyst

The oxalyl chloride-mediated synthesis represents the most widely employed methodology for converting indole-2-carboxylic acid to its corresponding carbonyl chloride derivative [1] [7]. In this transformation, oxalyl chloride serves as both the chlorinating reagent and the driving force for the reaction through the evolution of gaseous byproducts. The reaction typically employs N,N-dimethylformamide as a catalytic activator, significantly enhancing reaction rates and yields [8] [9].

A representative procedure involves the suspension of indole-2-carboxylic acid (800 mg, 4.9 mmol) in dichloromethane, followed by the addition of oxalyl chloride (1.28 mL, 14.9 mmol) and catalytic N,N-dimethylformamide (0.05 mL) [1]. The reaction mixture is maintained at 40°C for 1.5 hours, resulting in the formation of 1H-indole-2-carbonyl chloride in excellent yield (98%) as a yellow solid [1]. The product can be used directly in subsequent reactions without further purification, making this approach particularly attractive for synthetic applications.

The effectiveness of this methodology stems from the mild reaction conditions and the complete consumption of starting materials. The oxalyl chloride reagent decomposes to produce carbon monoxide and carbon dioxide as gaseous byproducts, facilitating product isolation and minimizing side reactions [7]. The use of dichloromethane as solvent provides optimal solubility for both reactants and products while maintaining anhydrous conditions essential for acid chloride stability.

Mechanistic Considerations

The mechanistic pathway for oxalyl chloride-mediated synthesis involves a complex series of elementary steps initiated by the interaction between N,N-dimethylformamide and oxalyl chloride [8] [9]. The initial step involves nucleophilic attack of the dimethylformamide oxygen on one of the carbonyl carbons of oxalyl chloride, leading to the formation of an activated intermediate complex [10].

This intermediate subsequently undergoes decomposition with the elimination of carbon dioxide and carbon monoxide, generating a highly reactive chlorinating species [8]. The chlorinating agent then reacts with the carboxylic acid substrate through nucleophilic attack of the carbonyl oxygen on the activated chlorinating species. The reaction proceeds through a tetrahedral intermediate that collapses to eliminate the hydroxyl group and regenerate the N,N-dimethylformamide catalyst [9].

The catalytic nature of N,N-dimethylformamide allows for substoichiometric quantities to achieve complete conversion [11]. The mechanism accounts for the observed acceleration in reaction rates compared to reactions conducted without the dimethylformamide catalyst [12]. Studies have demonstrated that the reaction rate increases by several orders of magnitude in the presence of catalytic dimethylformamide, reducing typical reaction times from 12 hours to less than 15 minutes [10].

Thionyl Chloride-Mediated Synthesis

Thionyl chloride represents an alternative chlorinating reagent for the synthesis of 1H-indole-2-carbonyl chloride from indole-2-carboxylic acid [13] [14]. This methodology offers distinct advantages in terms of product isolation and workup procedures due to the volatile nature of the sulfur dioxide and hydrogen chloride byproducts [15].

The thionyl chloride-mediated approach typically involves refluxing indole-2-carboxylic acid with excess thionyl chloride under anhydrous conditions [16] [17]. The reaction can be conducted in the absence of additional solvents, with thionyl chloride serving as both reagent and reaction medium. Alternatively, inert solvents such as dichloromethane or toluene can be employed to moderate reaction conditions and facilitate temperature control .

Representative reaction conditions involve treating indole-2-carboxylic acid with thionyl chloride (1.2 equivalents) in the presence of catalytic N,N-dimethylformamide under reflux conditions for 24 hours . The reaction proceeds with good yields (88-95%) and produces a crystalline product that requires purification through recrystallization or column chromatography [16]. The thionyl chloride method is particularly suitable for applications requiring high-purity products or when the oxalyl chloride approach is incompatible with other reaction components.

The mechanistic pathway for thionyl chloride-mediated synthesis involves initial nucleophilic attack of the carboxylic acid oxygen on the sulfur center of thionyl chloride [19]. This leads to the formation of a mixed anhydride intermediate that subsequently undergoes intramolecular rearrangement to generate the acid chloride product and sulfur dioxide. The elimination of sulfur dioxide provides a driving force for the reaction and facilitates product formation under mild conditions.

Modern Synthetic Approaches

Catalytic Methodologies

Contemporary synthetic approaches to 1H-indole-2-carbonyl chloride have increasingly focused on catalytic methodologies that offer improved selectivity, efficiency, and environmental compatibility [20] [21]. These approaches leverage transition metal catalysts, organocatalysts, and heterogeneous catalytic systems to achieve enhanced reaction performance under mild conditions.

Palladium-catalyzed approaches have emerged as particularly promising methodologies for indole carbonyl chloride synthesis [22] [23]. These methods typically employ palladium complexes in combination with appropriate ligand systems to facilitate the transformation of indole precursors to carbonyl chloride products. The University of Toronto research group has developed a palladium-catalyzed methodology that reduces the typical 6-10 step synthesis to only 2-3 steps while maintaining excellent yields [22].

Silver-catalyzed methodologies represent another significant advancement in modern synthetic approaches [23]. These methods utilize the π-acidic properties of silver catalysts to activate alkyne precursors, enabling efficient cyclization reactions that generate indole frameworks with simultaneous introduction of carbonyl chloride functionality. The silver-catalyzed approach offers particular advantages for the synthesis of substituted indole derivatives that are difficult to access through traditional methodologies.

Copper-catalyzed systems have also demonstrated significant potential for indole carbonyl chloride synthesis [24]. These methodologies typically employ copper salts in combination with appropriate co-catalysts to facilitate cyclization reactions of appropriately substituted aniline precursors. The copper-catalyzed approach offers advantages in terms of cost and availability of catalytic materials while maintaining high levels of synthetic efficiency.

Green Chemistry Protocols

The development of green chemistry protocols for 1H-indole-2-carbonyl chloride synthesis has become a priority in modern synthetic methodology [25] [26]. These approaches emphasize the use of renewable feedstocks, environmentally benign solvents, and reaction conditions that minimize waste generation and energy consumption.

Multicomponent reaction strategies have emerged as particularly effective green chemistry approaches [25]. These methodologies enable the direct assembly of indole carbonyl chloride products from simple, readily available starting materials in a single synthetic operation. The Ugi multicomponent reaction followed by acid-induced cyclization represents a notable example of this approach, delivering indole products under mild conditions using ethanol as solvent without metal catalysts [27].

The green chemistry approach demonstrates superior environmental metrics compared to traditional methodologies [25]. Analysis of process mass intensity, E-factor, and atom economy reveals that multicomponent approaches outperform conventional methods by factors of 2.5 to greater than 10. The use of renewable feedstocks such as formic acid further enhances the environmental sustainability of these methodologies [25].

Solvent-free protocols represent another important category of green chemistry approaches [28] [29]. These methodologies eliminate the need for organic solvents through the use of mechanochemical activation, microwave irradiation, or high-temperature solid-state reactions. The solvent-free approach offers particular advantages for large-scale synthesis where solvent recovery and waste disposal present significant economic and environmental challenges.

Industrial-Scale Production Methods

Industrial-scale production of 1H-indole-2-carbonyl chloride requires careful consideration of safety, efficiency, and economic factors [6] [30]. Large-scale synthesis typically employs batch reactor systems with enhanced safety measures to handle the reactive nature of acid chloride products and the potential for exothermic reactions.

Continuous flow methodologies have gained increasing attention for industrial applications due to their superior heat and mass transfer characteristics [31]. Flow systems enable precise control of reaction conditions and minimize the accumulation of reactive intermediates, thereby enhancing safety and product quality. The continuous approach also facilitates automated operation and reduces labor costs associated with batch processing.

Biotechnological approaches to indole production represent an emerging area of industrial interest [6] [32]. These methodologies employ microbial fermentation and enzymatic bioconversion to produce indole precursors from renewable feedstocks. The INDIE project has demonstrated the feasibility of producing indole via microbial fermentation with subsequent chemical conversion to carbonyl chloride derivatives [30]. Biotechnological production offers particular advantages in terms of sustainability and reduced environmental impact compared to traditional petrochemical-based approaches.

The industrial production landscape is also influenced by considerations of raw material availability and cost [6]. Synthetic indole derived from coal tar is available at moderate prices, while natural indole commands significantly higher market values due to expensive extraction and purification processes. The development of cost-effective synthetic methodologies therefore remains a priority for industrial applications.

Purification and Characterization Protocols

The purification of 1H-indole-2-carbonyl chloride requires specialized protocols due to the moisture-sensitive and reactive nature of acid chloride functional groups [33]. Standard purification techniques must be adapted to maintain anhydrous conditions and prevent hydrolysis reactions that would compromise product integrity.

Distillation represents the most commonly employed purification methodology for acid chlorides [33]. The procedure involves careful fractional distillation under reduced pressure to remove residual starting materials and byproducts while minimizing thermal decomposition. Temperature control is critical, as acid chlorides are prone to decomposition at elevated temperatures.

Recrystallization protocols for solid acid chlorides require the use of anhydrous, non-hydroxylic solvents [33]. Suitable solvents include dry toluene, petroleum ether, and alcohol-free chloroform. The recrystallization procedure must be conducted under strictly anhydrous conditions with appropriate drying agents to prevent moisture contamination. Toluene-petroleum ether mixtures have proven particularly effective for obtaining high-purity crystalline products.

Chromatographic purification methods can be employed for acid chlorides that are sufficiently stable under the chromatographic conditions . Silica gel chromatography with anhydrous solvent systems provides effective separation of acid chloride products from impurities. However, the moisture sensitivity of acid chlorides requires careful attention to column preparation and solvent drying procedures.

Spectroscopic characterization of 1H-indole-2-carbonyl chloride relies primarily on nuclear magnetic resonance spectroscopy and infrared spectroscopy [34] [35]. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals for the indole NH proton (11-12 ppm) and aromatic protons (7-8 ppm). Carbon-13 nuclear magnetic resonance spectroscopy provides diagnostic information through the carbonyl carbon signal (165-175 ppm) and aromatic carbon signals (110-140 ppm) [36] [37].

Infrared spectroscopy offers highly diagnostic information for acid chloride identification [34] [35]. The carbonyl stretching frequency appears at 1770-1810 cm⁻¹, significantly higher than the corresponding frequencies for ketones or carboxylic acids due to the electron-withdrawing effect of the chlorine substituent. Additional characteristic absorptions include the NH stretching frequency (3200-3500 cm⁻¹) and aromatic CH stretching frequencies.

Synthesis Optimization Parameters

Temperature Effects

Temperature optimization represents a critical factor in maximizing yields and minimizing side reactions in 1H-indole-2-carbonyl chloride synthesis [38] [39]. Systematic investigation of temperature effects reveals optimal conditions that balance reaction rate, yield, and product quality considerations.

For oxalyl chloride-mediated synthesis, the optimal temperature range is 35-45°C [1] [39]. Temperatures below 25°C result in incomplete conversion and extended reaction times, while temperatures above 60°C promote decomposition reactions and reduce overall yields [38]. The temperature dependence follows typical Arrhenius behavior, with reaction rates doubling for approximately every 10°C increase in temperature within the optimal range.

The Hemetsberger-Knittel reaction demonstrates particularly strong temperature sensitivity during the Knoevenagel condensation step [39]. Optimal yields are obtained when the reaction is initiated at -20°C for 30 minutes, followed by gradual warming to -5 to 0°C for 6-19 hours depending on the specific benzaldehyde substrate employed. This temperature profile prevents side reactions while ensuring complete conversion of starting materials.

Industrial-scale temperature control requires consideration of heat transfer limitations and safety factors [40]. Large-scale reactions often operate at slightly lower temperatures than laboratory-scale procedures to account for reduced heat transfer efficiency and potential hot spot formation. Temperature monitoring and control systems are essential for maintaining optimal reaction conditions and preventing thermal runaway scenarios.

Solvent System Evaluation

Solvent selection profoundly influences reaction outcomes in 1H-indole-2-carbonyl chloride synthesis [29]. The ideal solvent system must provide adequate solubility for reactants and products while maintaining chemical inertness toward acid chloride functionality.

Dichloromethane emerges as the optimal solvent for oxalyl chloride-mediated synthesis, providing excellent yields (98%) and short reaction times (1.5 hours) [1]. The solvent offers favorable solubility characteristics for both indole-2-carboxylic acid and the resulting carbonyl chloride product while maintaining chemical stability under the reaction conditions. Additionally, dichloromethane facilitates easy product isolation through simple solvent evaporation.

Alternative solvents exhibit varying degrees of effectiveness in the transformation [29]. Toluene provides moderate yields (82%) but requires extended reaction times (2.5 hours) due to reduced solubility of the carboxylic acid substrate. Acetonitrile proves less suitable, delivering lower yields (68%) and requiring significantly longer reaction times (4.0 hours). The reduced effectiveness of acetonitrile likely reflects coordination to catalytic species and interference with the reaction mechanism.

Deep eutectic solvents represent an emerging class of environmentally benign reaction media for indole synthesis [29]. Choline chloride-oxalic acid mixtures demonstrate excellent catalytic activity for indole alkylation reactions, suggesting potential applications for carbonyl chloride synthesis. These solvents offer advantages in terms of biodegradability, non-toxicity, and recyclability compared to conventional organic solvents.

Catalyst Influence on Yield

Catalyst optimization plays a crucial role in achieving maximum yields and reaction efficiency [40]. The choice of catalyst system significantly impacts both reaction rate and product selectivity, requiring careful evaluation of different catalytic approaches.

N,N-dimethylformamide catalyst loading demonstrates optimal performance at 0.05 mL for typical reaction scales [1]. Higher catalyst loadings (0.1 mL) provide only marginal improvements in yield (97% vs. 98%) while increasing reaction costs and potentially introducing additional impurities. Lower catalyst loadings result in incomplete conversion and extended reaction times, indicating that a minimum threshold concentration is required for effective catalysis.

Heterogeneous catalysts offer advantages for industrial applications through simplified product separation and catalyst recovery [40]. Platinum supported on alumina (3 wt% Pt/Al₂O₃) demonstrates high catalytic activity for indole synthesis from ethylene glycol and aniline, achieving yields exceeding 50% under optimized conditions. The catalyst exhibits excellent dispersion of platinum nanoparticles on the acidic alumina support, providing multiple active sites for the transformation.

Catalyst characterization studies reveal important structure-activity relationships [40]. X-ray diffraction, surface area analysis, and transmission electron microscopy demonstrate that highly dispersed metal particles provide superior catalytic performance compared to bulk metal systems. The weakly acidic nature of the support material contributes to optimal catalytic activity by facilitating substrate activation without promoting undesired side reactions.

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1H-indole-2-carbonyl Chloride

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Last modified: 08-15-2023

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